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Abstract
This application note details a robust Reversed-Phase High-Performance Liquid

Chromatography (RP-HPLC) method for the effective separation and quantification of the

antiviral drug Sofosbuvir from its process-related impurity, Sofosbuvir Impurity M. The

described protocol is designed to be simple, accurate, and precise, making it suitable for

routine quality control and stability testing of Sofosbuvir in bulk drug substances and

pharmaceutical formulations. All experimental parameters and quantitative data are presented

to facilitate straightforward implementation in a laboratory setting.

Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C.[1] As with

any pharmaceutical compound, the presence of impurities can affect the efficacy and safety of

the final drug product. Therefore, robust analytical methods are required to detect and quantify

these impurities. Sofosbuvir Impurity M, a process-related impurity, is one such substance

that requires careful monitoring. This document provides a detailed protocol for the

chromatographic separation of Sofosbuvir and Sofosbuvir Impurity M, ensuring the quality

and consistency of the active pharmaceutical ingredient (API).
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Chemical Structures
Compound Molecular Formula Molecular Weight

Sofosbuvir C₂₂H₂₉FN₃O₉P 529.16 g/mol [1]

Sofosbuvir Impurity M C₂₂H₃₀N₃O₁₀P 527.46 g/mol [2][3]

Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The

following table summarizes the recommended chromatographic conditions.

Parameter Recommended Condition

HPLC System
Agilent 1200 series or equivalent with UV/PDA

Detector

Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm

Mobile Phase
0.1% Trifluoroacetic acid in Water:Acetonitrile

(50:50 v/v)[4][5]

Flow Rate 1.0 mL/min

Detection Wavelength 260 nm[4][5]

Injection Volume 10 µL

Column Temperature 25°C

Data Acquisition LC Solution Software or equivalent

Preparation of Solutions
Diluent: A mixture of Water and Acetonitrile in a 50:50 ratio is used as the diluent.[5]

Standard Stock Solution:
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Accurately weigh and transfer 400 mg of Sofosbuvir reference standard and 25 mg of

Sofosbuvir Impurity M reference standard into a 100 mL volumetric flask.[5]

Add approximately 70 mL of diluent and sonicate to dissolve.

Dilute to the mark with the diluent and mix well.

Working Standard Solution:

Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

Dilute to the mark with the diluent and mix well. This solution contains 0.4 mg/mL of

Sofosbuvir and 0.025 mg/mL of Sofosbuvir Impurity M.[5]

Sample Preparation (for Tablet Dosage Form):

Weigh and finely powder not fewer than 20 tablets.

Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer it

to a 200 mL volumetric flask.[1]

Add approximately 150 mL of diluent and sonicate for 30 minutes with intermittent shaking.

[1]

Allow the solution to cool to room temperature and dilute to the mark with the diluent.

Filter the solution through a 0.45 µm nylon syringe filter.

Transfer 1.5 mL of the filtered solution into a 200 mL volumetric flask and dilute to the mark

with the diluent.[1]
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Experimental Workflow for Sofosbuvir and Impurity M Separation

Solution Preparation

Standard Solution
(Sofosbuvir & Impurity M)

Sample Solution
(from dosage form)

HPLC Analysis

UV Detection
(260 nm)

C18 Column
(250 x 4.6 mm, 5 µm)

Mobile Phase
(0.1% TFA in Water:ACN, 50:50)

Data Acquisition & Analysis

Quantification of
Sofosbuvir & Impurity M

Click to download full resolution via product page

Caption: Workflow for the chromatographic separation of Sofosbuvir and Impurity M.

Data Presentation
The following table summarizes the expected quantitative data from the described

chromatographic method.
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Analyte
Retention Time
(min)

Linearity
Range (µg/mL)

Limit of
Detection
(LOD) (µg/mL)

Limit of
Quantification
(LOQ) (µg/mL)

Sofosbuvir ~3.674[4][5] 160 - 480[4][5] 0.04[4][5] 0.125[4][5]

Sofosbuvir

Impurity M
~5.704[4][5] 10 - 30[4][5] 0.12[4][5] 0.375[4][5]

Note: Retention times are approximate and may vary slightly depending on the specific HPLC

system, column, and laboratory conditions.

System Suitability
To ensure the validity of the analytical method, system suitability parameters should be

evaluated before sample analysis. The following are typical acceptance criteria:

Parameter Acceptance Criteria

Tailing Factor ≤ 2.0

Theoretical Plates ≥ 2000

Resolution ≥ 2.0 between Sofosbuvir and Impurity M

% RSD for replicate injections ≤ 2.0%

Conclusion
The RP-HPLC method described in this application note provides a reliable and efficient means

for the separation and quantification of Sofosbuvir and its process-related impurity, Sofosbuvir
Impurity M. The method is straightforward to implement and can be readily integrated into

quality control workflows for the analysis of bulk drug substances and finished pharmaceutical

products. The provided protocols and data serve as a comprehensive guide for researchers

and analysts in the pharmaceutical industry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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